molecular formula C12H10N4 B12906102 4-Anilino-6-methylpyrimidine-5-carbonitrile CAS No. 89549-71-3

4-Anilino-6-methylpyrimidine-5-carbonitrile

Cat. No.: B12906102
CAS No.: 89549-71-3
M. Wt: 210.23 g/mol
InChI Key: JICRBABGJMNRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves the reaction of 4-methyl-6-chloropyrimidine-5-carbonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, in cancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor and its neuroprotective effects make it a valuable compound for further research and development .

Properties

CAS No.

89549-71-3

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

4-anilino-6-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H10N4/c1-9-11(7-13)12(15-8-14-9)16-10-5-3-2-4-6-10/h2-6,8H,1H3,(H,14,15,16)

InChI Key

JICRBABGJMNRCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.